molecular formula C8H5F3N2O4 B13015324 Methyl 5-nitro-2-(trifluoromethyl)isonicotinate

Methyl 5-nitro-2-(trifluoromethyl)isonicotinate

Katalognummer: B13015324
Molekulargewicht: 250.13 g/mol
InChI-Schlüssel: BSIHJOFUEPEZBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-nitro-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C8H5F3N2O4 It is a derivative of isonicotinic acid, characterized by the presence of a nitro group at the 5-position and a trifluoromethyl group at the 2-position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitro-2-(trifluoromethyl)isonicotinate typically involves the nitration of methyl 2-(trifluoromethyl)isonicotinate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: Methyl 2-(trifluoromethyl)isonicotinate

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: The reaction mixture is cooled to 0-5°C and the nitrating agents are added slowly to avoid excessive heat generation. The reaction is then allowed to proceed at room temperature for several hours.

    Product Isolation: The reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed with water, and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-nitro-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Methyl 5-amino-2-(trifluoromethyl)isonicotinate

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation state derivatives of the nitro group.

Wissenschaftliche Forschungsanwendungen

Methyl 5-nitro-2-(trifluoromethyl)isonicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and trifluoromethyl groups can enhance its biological activity.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets. Its derivatives are studied for their pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of Methyl 5-nitro-2-(trifluoromethyl)isonicotinate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors on the cell surface or within cells, modulating their activity.

    DNA/RNA: The compound or its derivatives can interact with nucleic acids, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Methyl 5-nitro-2-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:

    Methyl 2-(trifluoromethyl)isonicotinate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 5-nitroisonicotinate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 2-nitroisonicotinate: Has the nitro group at a different position, leading to variations in reactivity and applications.

Uniqueness

The presence of both the nitro and trifluoromethyl groups in this compound makes it unique. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H5F3N2O4

Molekulargewicht

250.13 g/mol

IUPAC-Name

methyl 5-nitro-2-(trifluoromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C8H5F3N2O4/c1-17-7(14)4-2-6(8(9,10)11)12-3-5(4)13(15)16/h2-3H,1H3

InChI-Schlüssel

BSIHJOFUEPEZBK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.